4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Description
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₀ClNO₄S encapsulates the compound’s elemental composition:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 263.70 g/mol | PubChem |
| Exact mass | 263.0012 Da | PubChem |
| Heavy atom count | 16 | PubChem |
The molecular weight aligns with theoretical calculations based on isotopic abundances:
$$
\text{MW} = (12 \times 9) + (1 \times 10) + (35.45 \times 1) + (14 \times 1) + (16 \times 4) + (32.07 \times 1) = 263.70 \, \text{g/mol}
$$
This composition is consistent with analogs such as 3-[(ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride (C₁₀H₁₂ClNO₄S, MW 277.73 g/mol), differing by a single methylene group.
Functional Group Characterization: Sulfonyl Chloride, Methoxy, and Methylamino Carbonyl Moieties
Sulfonyl Chloride (-SO₂Cl)
The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Its infrared (IR) signature includes strong absorptions at 1360–1380 cm⁻¹ (asymmetric S=O stretch) and 1150–1170 cm⁻¹ (symmetric S=O stretch), while nuclear magnetic resonance (NMR) spectra show a deshielded sulfur-bound chlorine atom.
Methoxy (-OCH₃)
The methoxy group acts as an electron-donating substituent via resonance, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and para positions. Its presence increases solubility in polar solvents, with a logP reduction of ~0.7 compared to non-oxygenated analogs.
Methylamino Carbonyl (-CONHCH₃)
This moiety introduces hydrogen-bonding capacity through the amide N-H group (δ ~7.5 ppm in ¹H NMR) and a planar carbonyl (C=O stretch at 1680–1700 cm⁻¹ in IR). The methyl group adjacent to the amine (-NHCH₃) sterically hinders rotational freedom, as evidenced by split signals in high-resolution NMR spectra.
Comparative Reactivity of Functional Groups
| Group | Reactivity Priority | Key Reactions |
|---|---|---|
| Sulfonyl chloride | 1 | Nucleophilic substitution |
| Methylamino carbonyl | 2 | Acylation, hydrolysis |
| Methoxy | 3 | Electrophilic substitution |
Properties
IUPAC Name |
4-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBDWOMPMQJUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonyl chloride and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Scientific Research Applications
Overview
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a sulfonamide compound characterized by its methoxy group, methylamino carbonyl substituent, and sulfonyl chloride functional group. Its molecular formula is C₉H₁₀ClNO₄S, and it has a molecular weight of approximately 263.69 g/mol. The compound is notable for its reactivity, particularly due to the presence of the sulfonyl chloride group, making it useful in various fields such as organic synthesis, medicinal chemistry, and biochemical research.
Organic Synthesis
This compound serves as a key reagent in organic synthesis. It is utilized in the formation of sulfonamide compounds through nucleophilic substitution reactions. The sulfonyl chloride moiety reacts readily with amines to produce sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biochemical Studies
In biochemical research, this compound is employed to investigate enzyme inhibition and protein modification. The highly reactive sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, facilitating studies on protein function and interactions. This property has been exploited in the design of enzyme inhibitors and probes for studying biological pathways .
Medicinal Chemistry
The potential therapeutic applications of this compound are significant. Research indicates its utility in drug development, particularly in creating compounds that target specific receptors or pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, related compounds have shown promise as dual orexin receptor agonists, which may be beneficial in treating narcolepsy .
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals and intermediates necessary for various manufacturing processes. Its role as a building block in chemical synthesis makes it valuable in the production of agrochemicals and pharmaceuticals.
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a starting material. The derivatives were characterized using techniques such as FTIR and NMR spectroscopy, revealing their potential antimicrobial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted the compound's versatility in generating biologically active molecules .
Case Study 2: Enzyme Inhibition Studies
Research involving this compound focused on its ability to inhibit specific enzymes linked to metabolic pathways. By modifying the sulfonamide structure, researchers were able to enhance selectivity and potency against target enzymes, leading to promising candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying their functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of benzenesulfonyl chloride derivatives depend heavily on their substituents. Below is a comparative analysis with key analogs:
Reactivity and Stability
- Electrophilic Reactivity: The parent benzenesulfonyl chloride is highly reactive in nucleophilic substitutions (e.g., with amines or alcohols) but requires prolonged NaOH treatment for hydrolysis due to moderate reactivity . Derivatives like this compound likely exhibit reduced electrophilicity due to the electron-donating methoxy group, slowing hydrolysis compared to unsubstituted analogs.
- In contrast, 4-Fluoro-3-methoxybenzenesulfonyl chloride () benefits from fluorine’s electronegativity, enhancing sulfonyl chloride reactivity .
Environmental and Industrial Considerations
- Degradation : Benzenesulfonyl chlorides require NaOH hydrolysis (2.5 M, 3–24 hours), with less reactive derivatives (e.g., p-toluenesulfonyl chloride) needing extended treatment . The target compound’s stability under these conditions is unconfirmed but likely comparable.
- Regulatory Status: The discontinuation of this compound () suggests challenges in synthesis, stability, or regulatory compliance compared to commercially available analogs like 4-fluoro-3-methoxy derivatives .
Biological Activity
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, often referred to as a sulfonamide compound, has gained attention in biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological macromolecules, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12ClN2O3S
- Molecular Weight : 262.73 g/mol
This structure features a sulfonyl chloride group, which is significant for its reactivity and interaction with various biological targets.
The mechanism of action for this compound primarily involves its ability to interact with specific proteins and enzymes. The sulfonamide moiety allows for the formation of hydrogen bonds with amino acid residues in target proteins, influencing their activity.
- Binding Affinity : Studies have shown that compounds containing sulfonyl groups exhibit enhanced binding affinities to various receptors, including serotonin receptors .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to oxidative stress and inflammation .
Interaction with Biological Macromolecules
Research indicates that this compound can interact with nucleic acids and proteins, leading to significant biological effects:
- Protein Binding : The compound demonstrates a strong affinity for certain proteins, potentially altering their conformation and function .
- Nucleic Acid Interaction : Preliminary studies suggest that it may also bind to RNA or DNA, affecting gene expression and protein synthesis.
Study 1: Serotonin Receptor Binding
A study focused on the binding characteristics of sulfonamide compounds to serotonin receptors revealed that this compound exhibits significant receptor affinity. The binding was influenced by the presence of the sulfonyl group, which enhances the interaction with aromatic residues within the receptor's binding pocket .
| Compound | Ki (nM) | Binding Mode |
|---|---|---|
| MS-245 | 2.1 | Competitive |
| EMDT | 16 | Non-competitive |
| Target Compound | TBD | TBD |
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress. The results indicated that modifications in the sulfonamide structure could enhance potency significantly .
Pharmacological Applications
Due to its biological activity, this compound is being explored for various therapeutic applications:
- Antioxidant Therapy : Its role in modulating oxidative stress pathways suggests potential use in treating metabolic disorders.
- Neurological Disorders : Given its interactions with serotonin receptors, it may offer therapeutic benefits in conditions like depression and anxiety.
- Cancer Research : The ability to inhibit key enzymes involved in tumor progression positions this compound as a candidate for cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride, and how do reaction conditions influence yield?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its sulfonyl chloride group, the compound is corrosive and toxic. Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize with sodium bicarbonate and dispose via approved waste systems .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfonyl chloride at δ 7.5–8.0 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. What mechanistic pathways explain its reactivity with amines in the Hinsberg test?
- Methodological Answer : The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides, while tertiary amines yield no reaction. Reaction kinetics depend on steric hindrance and amine basicity. For example:
- Primary Amines : Rapid formation of water-soluble sulfonamides at 25°C .
- Secondary Amines : Slower reaction requiring elevated temperatures (40°C) .
Q. How does moisture or temperature affect its stability during storage?
- Methodological Answer : Hydrolysis of the sulfonyl chloride group occurs in humid conditions, generating benzenesulfonic acid and HCl. Stability studies show:
- Dry Storage (0% humidity): No decomposition at 25°C for 6 months .
- Humid Conditions (60% RH): 15% degradation within 1 week .
Data Table :
| Storage Condition | Temperature (°C) | Degradation (%/week) |
|---|---|---|
| Dry (desiccator) | 25 | 0 |
| 60% RH | 25 | 15 |
Q. What strategies optimize its use in synthesizing bioactive sulfonamide derivatives?
- Methodological Answer :
- Derivatization : React with heterocyclic amines (e.g., pyridines) to enhance pharmacological activity. For example, coupling with 3-chloro-5-(trifluoromethyl)pyridine yields agrochemical candidates .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -CF₃) improve antifungal activity by 40% compared to unsubstituted analogs .
Q. Which analytical techniques quantify trace amounts of this compound in environmental samples?
- Methodological Answer :
- Derivatization-GC/MS : React with dansyl chloride to form fluorescent adducts, enabling detection at sub-ppb levels in wastewater .
- LC-TOF/MS : Accurately identifies decomposition products (e.g., sulfonic acids) with <5% margin of error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
